molecular formula C13H9NO2S B14521040 3-Methyl-5-nitronaphtho[1,2-B]thiophene CAS No. 62615-50-3

3-Methyl-5-nitronaphtho[1,2-B]thiophene

Cat. No.: B14521040
CAS No.: 62615-50-3
M. Wt: 243.28 g/mol
InChI Key: NMNBEOLGBFZSPT-UHFFFAOYSA-N
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Description

3-Methyl-5-nitronaphtho[1,2-B]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their five-membered ring structure containing one sulfur atom. This particular compound is characterized by the presence of a methyl group at the third position and a nitro group at the fifth position on the naphtho[1,2-B]thiophene ring system. Thiophene derivatives have garnered significant interest due to their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-nitronaphtho[1,2-B]thiophene typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be employed to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitronaphtho[1,2-B]thiophene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while electrophilic substitution can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

3-Methyl-5-nitronaphtho[1,2-B]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitronaphtho[1,2-B]thiophene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the thiophene ring can participate in π-π interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-nitronaphtho[1,2-B]thiophene is unique due to the combination of the methyl and nitro groups on the naphtho[1,2-B]thiophene ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

62615-50-3

Molecular Formula

C13H9NO2S

Molecular Weight

243.28 g/mol

IUPAC Name

3-methyl-5-nitrobenzo[g][1]benzothiole

InChI

InChI=1S/C13H9NO2S/c1-8-7-17-13-10-5-3-2-4-9(10)12(14(15)16)6-11(8)13/h2-7H,1H3

InChI Key

NMNBEOLGBFZSPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=C(C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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